cvxIAA

Description

Significance of Auxin in Plant Growth and Development

Auxin, primarily in the form of indole-3-acetic acid (IAA), is a master regulator involved in a wide array of developmental processes in plants. These include cell division, elongation, and differentiation, embryogenesis, the establishment of apical dominance, the formation of lateral roots and adventitious roots, tropic responses to light and gravity, and vascular tissue differentiation. nih.govnih.govebi.ac.uknih.govfrontiersin.orgoup.comuni-freiburg.demdpi.com Its ubiquitous influence underscores its fundamental importance in shaping plant architecture and ensuring survival.

Challenges in Delineating Specific Auxin Responses in Endogenous Systems

Despite significant progress in understanding auxin biology, dissecting specific auxin responses mediated by particular pathways presents considerable challenges. The complexity arises from multiple layers of regulation, including biosynthesis, catabolism, conjugation, transport, and signaling. nih.govnih.gov Furthermore, the auxin signaling pathway involves families of related proteins, such as the TIR1/AFB F-box protein auxin receptors and the AUX/IAA transcriptional repressors, introducing functional redundancy. nih.govnih.gov Studying the roles of individual components through classical genetic approaches can be complicated by this redundancy or by severe developmental defects observed in higher-order mutants, making it difficult to isolate and analyze specific aspects of auxin action. nih.gov

Rationale for Engineered Orthogonal Chemical Genetic Systems

To circumvent the inherent complexities and redundancies of endogenous plant hormone systems, researchers have developed engineered orthogonal chemical genetic systems. These systems utilize synthetic molecules and modified protein components that interact specifically with each other, without significantly interfering with the plant's natural signaling machinery. nih.govnih.govoup.comtcichemicals.comnih.gov This approach falls under the broader umbrellas of chemical biology and chemical genetics, employing small molecules as tools to perturb and study biological processes. nih.govoup.comnih.govoup.comresearchgate.net

Engineered orthogonal systems allow for unprecedented precision control over specific hormone signaling pathways. By designing synthetic ligands that interact exclusively with engineered receptors, researchers can activate or inhibit a particular signaling branch at a defined time and location, independent of the complex feedback loops and interactions within the endogenous network. nih.govnih.govoup.com This targeted manipulation provides a powerful means to dissect the precise roles of individual signaling components and pathways in specific developmental contexts.

One of the key advantages of orthogonal systems is their ability to overcome the challenges posed by redundancy in natural hormone perception. In the case of auxin, the presence of multiple TIR1/AFB receptors with overlapping functions makes it difficult to study the unique contributions of each receptor. nih.govnih.gov Engineered orthogonal receptor-ligand pairs bypass this issue by creating a dedicated signaling channel. A synthetic ligand is designed to interact only with a modified receptor that is introduced into the plant, effectively creating a separate signaling pathway that can be selectively activated. nih.govtcichemicals.comoup.comnih.gov

The Chemical Compound cvxIAA in Orthogonal Systems

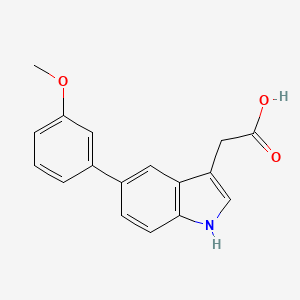

The synthetic chemical compound 5-(3-methoxyphenyl)-IAA, known as convex IAA (this compound), is a notable example of a synthetic auxin analogue developed for use in an engineered orthogonal chemical genetic system. tcichemicals.comoup.comnih.govscispace.comoup.com This system, known as the this compound-ccvTIR1 pair, was developed using a "bump-and-hole" strategy to achieve orthogonal signaling. nih.govtcichemicals.comoup.comnih.govbiorxiv.org

In this strategy, the natural auxin receptor TIR1 is engineered to create a modified version, termed concave TIR1 (ccvTIR1). This modification involves introducing a "hole" in the auxin-binding pocket of the receptor, typically through an amino acid substitution (e.g., phenylalanine 79 to glycine (B1666218), TIR1F79G, or to alanine (B10760859), TIR1F79A). nih.govtcichemicals.comoup.comnih.govoup.combiorxiv.org Simultaneously, this compound is designed as a synthetic ligand with a complementary "bump" – in this case, a methoxyphenyl group at the 5-position of the indole (B1671886) ring of IAA. nih.govtcichemicals.com This structural complementarity ensures that this compound binds specifically and effectively to the engineered ccvTIR1 receptor. nih.govtcichemicals.comoup.com

Crucially, the design ensures orthogonality: this compound exhibits minimal binding and activity with the wild-type TIR1/AFB receptors, and conversely, endogenous IAA shows reduced binding to the engineered ccvTIR1. nih.govtcichemicals.comoup.comnih.gov This selective interaction allows researchers to specifically activate the signaling pathway mediated by the introduced ccvTIR1 receptor by applying this compound, without significantly affecting the plant's native auxin responses. nih.govtcichemicals.comoup.comnih.gov

Research findings using the this compound-ccvTIR1 system have provided valuable insights into TIR1-mediated auxin signaling. For instance, applying this compound to transgenic plants expressing ccvTIR1 has been shown to specifically trigger downstream auxin transcriptional responses, such as the rapid induction of SAUR19 gene expression, which is a known early auxin-responsive gene. nih.govfrontiersin.orgnii.ac.jp This activation is observed specifically in the presence of ccvTIR1 and this compound, and not in wild-type plants treated with this compound or transgenic plants expressing ccvTIR1 without this compound treatment, confirming the orthogonality of the system. nih.govnii.ac.jp

The this compound-ccvTIR1 system has also been instrumental in dissecting the role of the TIR1-mediated pathway in specific developmental processes. Studies have demonstrated that this compound can induce auxin-mediated developmental effects, such as the inhibition of root elongation and the promotion of lateral root development, specifically in seedlings expressing the engineered ccvTIR1. nih.govnih.govoup.comnih.govresearchgate.net For example, experiments comparing the effects of IAA and this compound on root growth in wild-type, 35S::TIR1, and 35S::ccvTIR1 seedlings have shown that while IAA inhibits root growth in all genotypes, this compound significantly inhibits root growth only in 35S::ccvTIR1 seedlings, with minimal effect on wild-type or 35S::TIR1 plants at similar concentrations. nih.gov Similarly, this compound has been shown to induce lateral root formation specifically in 35S::ccvTIR1 seedlings. researchgate.net These findings underscore the utility of the this compound-ccvTIR1 system for providing conclusive evidence for the involvement of the TIR1-mediated pathway in specific auxin-regulated processes. nih.govoup.comnih.gov The original research provides detailed dose-response curves and quantitative data on these developmental effects. nih.govresearchgate.net

Further advancements have led to the development of improved synthetic auxin analogues, such as 5-adamantyl-IAA, also referred to as pico-cvxIAA. nih.govscispace.comoup.combiorxiv.orgnagoya-u.ac.jp This analogue exhibits significantly higher affinity for a further modified receptor (TIR1F79A), allowing for the induction of auxin responses at much lower, even picomolar, concentrations, representing a substantial increase in sensitivity compared to the original this compound-ccvTIR1 pair and the natural auxin-TIR1 system. nih.govscispace.comoup.combiorxiv.orgnagoya-u.ac.jp

The this compound-ccvTIR1 system, and its improved versions, serve as powerful tools in plant biology research. They enable researchers to bypass the complexities of endogenous auxin signaling, precisely control hormone perception, and delineate the specific roles of TIR1-mediated pathways in various plant developmental and physiological processes. nih.govnih.govoup.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAIVXZPAOBKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127037-35-6 | |

| Record name | cvxIAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Cvxiaa Ccvtir1 Orthogonal System: Principles of Molecular Design and Specificity

Conceptual Basis of the Bump-and-Hole Strategy

The bump-and-hole strategy is a chemical genetics approach used to create orthogonal ligand-receptor pairs. nih.govwikipedia.orgnih.gov This method allows for the study of a specific protein isoform within a family without affecting other members. wikipedia.org The core principle involves engineering steric complementarity between a modified protein and a synthetic ligand. nih.govwikipedia.org

Typically, a bulky functional group, or a "bump," is added to a native ligand. nih.govwikipedia.org This modified, or "bumped," ligand is too large to bind to the wild-type receptor due to steric hindrance. nih.govwikipedia.org To accommodate this bumped ligand, the corresponding receptor protein is engineered by replacing a large amino acid residue at the binding site with a smaller one, creating a "hole". wikipedia.org This engineered receptor can now bind the bumped ligand specifically, while the natural ligand's affinity for the modified receptor is often reduced. nih.govwikipedia.org This creates an orthogonal system where the engineered receptor is activated only by the synthetic, bumped ligand, and the synthetic ligand does not interact with the wild-type receptors. nih.govnih.govuky.edunih.gov

This strategy has been successfully applied to various protein families, enabling researchers to dissect the functions of individual proteins in complex biological systems. nih.govnih.govtib.eu

Rational Design of Engineered TIR1/AFB Receptors (ccvTIR1)

The development of the concave TIR1 (ccvTIR1) receptor was guided by the crystal structure of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein in a complex with auxin (IAA) and an Aux/IAA co-receptor protein. nih.govresearchgate.net The auxin-binding pocket of TIR1 features two key phenylalanine residues, F79 and F82, that form the side walls of the binding site. researchgate.net The strategy was to create a "hole" in this pocket that could be filled by a "bumped" auxin analog. researchgate.net

To create the "hole" in the TIR1 receptor, site-directed mutagenesis was employed. nih.govresearchgate.netneb.com This technique allows for specific, targeted changes to be made to a DNA sequence, resulting in desired alterations in the encoded protein. neb.comyoutube.com Researchers targeted the F79 residue, which is conserved among TIR1 orthologs and paralogs. nih.gov By replacing the bulky phenylalanine (F) at position 79 with a much smaller glycine (B1666218) (G) or alanine (B10760859) (A), a cavity was created in the auxin-binding pocket. nih.govresearchgate.netnih.gov

The resulting engineered receptors, TIR1F79G and TIR1F79A, showed significantly reduced affinity for the natural auxin, IAA. nih.govnih.gov However, these "concave" receptors were now able to accommodate larger, synthetic auxin analogs. nih.govnih.gov In contrast, mutagenesis of the F82 residue to smaller amino acids like alanine, glycine, or serine abolished the interaction with auxin analogs, indicating the critical and distinct role of F79 in creating a viable orthogonal pocket. nih.govresearchgate.net

| Engineered Receptor | Mutation | Effect on Binding Pocket | Interaction with Natural Auxin (IAA) |

| ccvTIR1 | F79G | Creates a "hole" by replacing a large amino acid with a small one. | Reduced affinity. |

| ccvTIR1 | F79A | Creates a "hole" by replacing a large amino acid with a small one. | Reduced affinity. |

The engineered ccvTIR1 receptors exhibit a high degree of specificity for synthetic "convex" IAA (cvxIAA) analogues. nih.govtcichemicals.com The TIR1F79G mutant, for instance, interacts effectively with this compound but not with natural auxins like IAA or synthetic auxins such as 1-naphthaleneacetic acid (1-NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net This orthogonality is crucial, as it ensures that the engineered system can be activated independently of the endogenous auxin signaling pathway. nih.govnih.govuky.edutcichemicals.com

The specificity of the interaction is such that this compound can trigger auxin-dependent downstream signaling, including gene expression and developmental processes, only in the presence of the corresponding ccvTIR1 receptor. nih.govnih.govuky.eduresearchgate.netresearchgate.net In wild-type plants or those expressing the wild-type TIR1, this compound has no discernible effect, highlighting the precision of this engineered ligand-receptor pair. nih.govresearchgate.net

Design and Evolution of this compound Ligands

The design of this compound ligands was a rational process based on introducing a "bump" that would sterically complement the "hole" created in the ccvTIR1 receptor. researchgate.nettcichemicals.com This involved synthesizing auxin analogs with bulky substituents at the 5-position of the indole (B1671886) ring. nih.govresearchgate.net

The original "convex" IAA, or this compound, is 5-(3-methoxyphenyl)-indole-3-acetic acid. nih.govnih.govmedkoo.com A series of 5-aryl-IAAs were synthesized and screened for their ability to induce the interaction between TIR1F79G and an Aux/IAA protein in a yeast two-hybrid system. nih.govresearchgate.net Among the initial candidates, 5-(3-MeOPh)-IAA proved to be a potent activator of the engineered TIR1F79G receptor. nih.govresearchgate.net This molecule effectively "fills" the cavity created by the F79G mutation, thereby restoring the interaction with Aux/IAA proteins and initiating downstream signaling. nih.gov

| Compound Name | Systematic Name | Role |

| This compound | 5-(3-methoxyphenyl)-indole-3-acetic acid | Original synthetic ligand for ccvTIR1. |

To enhance the potency of the orthogonal system, further screening of 5-substituted IAAs was conducted. nih.gov This led to the identification of 5-adamantyl-IAA, named pico_this compound. nih.gov This second-generation synthetic auxin demonstrated a remarkably high affinity for the engineered receptors. nih.gov

In yeast two-hybrid assays, 5-adamantyl-IAA was found to mediate the interaction between TIR1F79G and an IAA3 protein at a concentration 1,000-fold lower than the original this compound. nih.gov Furthermore, when paired with the TIR1F79A mutant receptor, pico_this compound was effective at picomolar concentrations, representing a 10,000-fold increase in potency compared to the original this compound-ccvTIR1 pair. nih.govnagoya-u.ac.jp Pull-down assays confirmed that 5-adamantyl-IAA mediates the in vitro interaction between TIR1F79A and an IAA7-DII peptide at very low concentrations. nih.gov This super-strong engineered auxin-TIR1 pair offers enhanced sensitivity for manipulating auxin signaling in both basic research and potential agricultural applications. nih.govnagoya-u.ac.jp

| Compound Name | Systematic Name | Key Feature |

| pico_this compound | 5-adamantyl-indole-3-acetic acid | High-affinity ligand, effective at picomolar concentrations with TIR1F79A. nih.govnagoya-u.ac.jp |

Orthogonality and Non-Interference with Endogenous Auxin Signaling

The this compound-ccvTIR1 system is an engineered, orthogonal auxin-receptor pair designed to operate without interfering with the native auxin signaling pathways within an organism nih.govuky.edu. This specificity is achieved through a molecular design principle known as the "bump-and-hole" strategy, which creates a synthetic ligand and receptor pair that are mutually exclusive to their endogenous counterparts nih.govresearchgate.netgarnetcommunity.org.uktcichemicals.com.

The rational design of this system was based on the crystal structure of the natural auxin, indole-3-acetic acid (IAA), bound to its receptor, TIR1 nih.govresearchgate.net. In the wild-type TIR1 receptor, the auxin binding pocket is flanked by two phenylalanine residues, F79 and F82 nih.gov. The "hole" was created by substituting the bulky phenylalanine at position 79 with a much smaller glycine residue (F79G), resulting in the concave receptor, ccvTIR1 researchgate.netnih.gov. This modification creates a cavity in the binding pocket that compromises the stable binding of the natural auxin IAA researchgate.net.

Complementarily, a "bump" was added to the auxin molecule by introducing a bulky aryl group at the 5-position of the indole ring of IAA, creating the convex ligand, this compound nih.govresearchgate.net. This "bump" is designed to sterically hinder this compound from fitting into the binding pocket of the wild-type TIR1 receptor researchgate.net. However, it fits snugly into the engineered cavity of the ccvTIR1 receptor, restoring the binding interaction researchgate.netresearchgate.net. This engineered complementarity ensures that this compound specifically activates its partner receptor ccvTIR1, while the endogenous IAA continues to interact solely with the native TIR1/AFB receptors nih.govtcichemicals.com.

Detailed Research Findings

Biochemical and in vivo studies have rigorously validated the orthogonality of the this compound-ccvTIR1 system.

Biochemical Specificity: In vitro pull-down assays demonstrated the highly specific nature of the engineered pair. These experiments showed that:

The native TIR1 receptor binds to an AUX/IAA peptide (specifically, the DII peptide from IAA7) in the presence of natural auxins like IAA and 1-NAA, but not in the presence of this compound nih.govresearchgate.net.

Conversely, the engineered ccvTIR1 receptor is pulled down by the DII peptide only in the presence of this compound nih.govresearchgate.net. It shows no interaction when treated with IAA or 1-NAA nih.govresearchgate.net.

This mutual exclusivity is summarized in the table below.

| Receptor | Ligand | Interaction with IAA7 DII Peptide |

|---|---|---|

| TIR1 (Wild-Type) | IAA (Endogenous Auxin) | Yes |

| TIR1 (Wild-Type) | This compound (Synthetic Auxin) | No |

| ccvTIR1 (Engineered) | IAA (Endogenous Auxin) | No |

| ccvTIR1 (Engineered) | This compound (Synthetic Auxin) | Yes |

Quantitative Binding Affinity: Quantitative analysis further revealed that the binding affinity of the engineered this compound-ccvTIR1 pair to the IAA7 DII peptide is comparable to that of the natural IAA-TIR1 interaction nih.gov. The concentration of the ligand required for 50% of the maximal binding (BD₅₀) was determined for both pairs.

| Ligand-Receptor Complex | BD₅₀ (μM) |

|---|---|

| IAA-TIR1 | 11.54 ± 1.23 |

| This compound-ccvTIR1 | 3.98 ± 0.60 |

These findings confirm that the engineered pair functions with a similar biochemical efficiency to the natural system, providing a solid basis for its use as a specific replacement nih.govresearchgate.net.

In Vivo Non-Interference: The orthogonality of the system was further established in living plants. Studies using Arabidopsis plants carrying the auxin-responsive reporter DR5::GFP showed that the engineered receptor, ccvTIR1, is inert by itself nih.gov. When these plants were treated with this compound, strong GFP signals were induced, indicating activation of the auxin signaling pathway nih.govresearchgate.net. Crucially, this response occurred only in plants expressing ccvTIR1; this compound treatment had no such effect in wild-type plants or those overexpressing the native TIR1 receptor nih.govresearchgate.net.

Furthermore, transcriptome analysis (RNA-seq) confirmed that this compound triggers global auxin-induced gene expression only in seedlings that express the engineered ccvTIR1 receptor nih.govnih.gov. At physiological concentrations, this compound does not appear to significantly affect endogenous auxin transport or response pathways researchgate.net. This body of evidence demonstrates that the this compound-ccvTIR1 system acts as a discrete, controllable switch that can activate auxin responses without disrupting the complex, existing hormonal network nih.govuky.edu.

Elucidation of Auxin Signaling Mechanisms Via Cvxiaa

Core Nuclear Auxin Signaling Pathway Re-evaluation

The canonical nuclear auxin pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govnih.govnih.gov The cvxIAA-ccvTIR1 system hijacks this pathway, initiating the signaling cascade in a controlled manner, thus allowing for a detailed examination of each step. nih.govmedkoo.com

The cornerstone of the this compound system is the specific molecular recognition between the synthetic auxin and its engineered receptor. nih.gov This specificity was achieved by rationally designing a synthetic this compound-ccvTIR1 pair based on the crystal structure of the natural TIR1-IAA-Aux/IAA complex. nih.govresearchgate.net The natural auxin binding pocket of the TIR1 protein is flanked by two phenylalanine residues, F79 and F82. nih.govresearchgate.net In the engineered ccvTIR1 receptor, the bulky F79 residue was substituted with a smaller glycine (B1666218) residue, creating a "hole". nih.gov Reciprocally, this compound was synthesized with an additional aryl group, creating a "bump" that fits snugly into the engineered cavity of ccvTIR1. researchgate.netresearchgate.net

This complementary design ensures that this compound specifically and effectively promotes the interaction between ccvTIR1 and Aux/IAA proteins, acting as a "molecular glue". nih.govnih.gov Endogenous auxins, like indole-3-acetic acid (IAA), cannot fit into the modified pocket of ccvTIR1 and thus cannot trigger the signaling cascade. nih.gov Conversely, the bulky this compound molecule cannot bind to the native TIR1/AFB receptors. nih.govresearchgate.net This orthogonality is crucial for studying auxin responses in isolation. The formation of this ternary complex, SCFTIR1(ccv)-cvxIAA-Aux/IAA, is the committed step for initiating downstream signaling events. nih.govnii.ac.jp

Table 1: Comparison of Natural and Engineered Auxin Receptor Systems

| Component | Natural System | Engineered System | Role |

| Ligand (Auxin) | Indole-3-acetic acid (IAA) | convex-IAA (this compound) | Acts as a molecular glue to stabilize receptor-repressor interaction. |

| F-box Receptor | TIR1/AFB | concave-TIR1 (ccvTIR1) | Substrate-recognition component of the SCF E3 ubiquitin ligase complex. |

| Key Modification | Native F79 residue in binding pocket | F79 to Glycine (F79G) substitution | Creates a "hole" in the binding pocket to accommodate the "bump" on this compound. |

| Substrate | Aux/IAA Proteins | Aux/IAA Proteins | Transcriptional repressors targeted for degradation. |

Once the SCFTIR1(ccv)-cvxIAA-Aux/IAA co-receptor complex is formed, it functions as an E3 ubiquitin ligase. oup.comnih.gov The complex targets the bound Aux/IAA repressor protein for poly-ubiquitination. nih.govnih.govnih.gov This process tags the Aux/IAA protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for regulated proteolysis in the cell. nih.govnih.govwhiterose.ac.uk The this compound-ccvTIR1 system has been shown to effectively induce the degradation of various Aux/IAA proteins, confirming that the engineered complex faithfully recapitulates this critical step of the auxin signaling pathway. nih.gov The removal of these repressor proteins is the key event that allows the pathway to proceed. nih.govwhiterose.ac.uk

In the absence of an auxin signal, Aux/IAA repressors bind to Auxin Response Factor (ARF) transcription factors, preventing them from regulating the expression of target genes. nih.govyoutube.comfrontiersin.org The degradation of Aux/IAA proteins, initiated by the this compound-ccvTIR1 system, liberates the ARFs. nih.govfrontiersin.orgencyclopedia.pub Once freed from repression, ARFs can either activate or repress the transcription of a wide array of early auxin-responsive genes by binding to specific DNA sequences known as auxin response elements (AuxREs) in their promoters. frontiersin.orgfrontiersin.org Studies using the this compound-ccvTIR1 system have demonstrated that its activation leads to global changes in gene expression that are characteristic of a natural auxin response, providing conclusive evidence that the engineered pair can successfully trigger the full transcriptional cascade. nih.govgarnetcommunity.org.uk

Structural and Dynamic Aspects of this compound-TIR1-Aux/IAA Interactions

The stability and specificity of the auxin co-receptor complex are governed by precise molecular interactions and the dynamic properties of the constituent proteins. The this compound-ccvTIR1 tool has been instrumental in probing these aspects.

Biochemical assays have confirmed the strict dependence on this compound for the interaction between ccvTIR1 and Aux/IAA proteins. In vitro pull-down assays show that the biotinylated DII peptide from the Aux/IAA protein IAA7 can pull down ccvTIR1 protein only in the presence of this compound, not natural auxins like IAA or 1-NAA. nih.govresearchgate.net Conversely, the wild-type TIR1 protein is pulled down in the presence of IAA but not this compound. nih.govresearchgate.net Yeast two-hybrid (Y2H) assays further corroborate this specific, this compound-dependent association. researchgate.net

Quantitative analyses reveal that the binding affinity of the engineered system is comparable to its natural counterpart. The this compound-ccvTIR1 pair recruits an IAA7 degron peptide with a similar binding property to that of the IAA-TIR1 pair, ensuring that the biological responses elicited are physiologically relevant. nih.govresearchgate.netresearchgate.net

Table 2: Biochemical Specificity of TIR1-Aux/IAA Interaction

| Receptor | Ligand | Interaction with IAA7 DII-peptide | Reference |

| TIR1 (Wild-Type) | IAA | Yes | nih.govresearchgate.net |

| TIR1 (Wild-Type) | 1-NAA | Yes | nih.govresearchgate.net |

| TIR1 (Wild-Type) | This compound | No | nih.govresearchgate.net |

| ccvTIR1 (Engineered) | IAA | No | nih.govresearchgate.net |

| ccvTIR1 (Engineered) | 1-NAA | No | nih.govresearchgate.net |

| ccvTIR1 (Engineered) | This compound | Yes | nih.govresearchgate.netnih.gov |

Beyond the core degron motif, the assembly and stability of the TIR1-Aux/IAA complex are heavily influenced by intrinsically disordered regions (IDRs) that flank the degron in Aux/IAA proteins. nih.govresearchgate.netnih.gov These regions lack a fixed three-dimensional structure and are highly flexible. nih.gov This flexibility is not random; it allows the IDRs to cooperatively position the Aux/IAA protein onto the TIR1 receptor surface. nih.gov

Structural and biochemical studies have shown that these IDRs form non-native interaction interfaces with residues on the N- and C-termini of TIR1, effectively securing the Aux/IAA protein on opposite surfaces of the receptor. nih.govresearchgate.net This "fuzzy" binding, distal from the main auxin-binding pocket, reinforces the co-receptor assembly and ensures the proper orientation of the Aux/IAA for efficient ubiquitylation. nih.govnih.gov The diversity in these IDRs across the Aux/IAA family may contribute to the specificity and varied dynamics of degradation, allowing for a finely tuned response to auxin signals. researchgate.net While these mechanisms were elucidated studying the natural auxin system, they are fundamental to the TIR1-Aux/IAA interaction itself and are therefore integral to the function of the this compound-hijacked complex. nih.gov

Analysis of Fuzzy Encounter Complexes

The formation of the auxin co-receptor complex, consisting of the TIR1/AFB receptor, an Aux/IAA transcriptional repressor, and the auxin molecule, is a critical event in auxin signaling. Traditionally viewed as a sequential binding process, recent studies utilizing this compound have revealed a more complex and dynamic assembly.

Research has shown that the assembly of the co-receptor complex involves not only auxin-dependent interactions but also auxin-independent association events. The use of this compound has been instrumental in revealing intermediate stages of this complex formation. These studies indicate the existence of a "fuzzy" encounter complex, where the intrinsically disordered regions of the Aux/IAA protein retain their disordered nature during the initial binding events. This suggests that auxin perception is not limited to a rigid, sequential binding of auxin and then the Aux/IAA protein to the TIR1 receptor. Instead, a topologically distinct ternary encounter complex forms, highlighting a more nuanced mechanism for specificity in auxin signaling.

| Interaction Type | Description | Role of this compound |

| Auxin-Independent Association | Initial, weak interactions occur between the TIR1 receptor and the Aux/IAA protein even in the absence of auxin. | N/A |

| Fuzzy Encounter Complex | A transient, topologically-distinct ternary complex forms involving TIR1, the Aux/IAA protein, and auxin, where the Aux/IAA protein remains largely disordered. | Used as a specific ligand to trap and analyze these intermediate binding states, revealing that interactions can occur away from the canonical auxin-binding pocket. |

| Fully-Engaged Complex | The stable, final conformation of the co-receptor complex that leads to the ubiquitination and degradation of the Aux/IAA repressor. | Triggers the formation of the final, stable complex, allowing for comparison with the intermediate "fuzzy" states. |

Non-Transcriptional Auxin Signaling Modulated by this compound-ccvTIR1

Auxin can elicit physiological responses far too rapidly to be explained by changes in gene transcription. The this compound-ccvTIR1 system has been pivotal in confirming that the canonical TIR1/AFB receptor pathway has a novel, non-transcriptional branch responsible for these fast responses. sci-hub.box By specifically activating the engineered ccvTIR1 receptor with this compound, researchers have demonstrated that this specific co-receptor pair is sufficient to mediate rapid physiological changes, such as the inhibition of root growth, without requiring downstream gene expression. sci-hub.box This reconciles a long-standing debate about how the nuclear auxin receptor could mediate such rapid effects. sci-hub.box

Non-transcriptional auxin signaling is characterized by rapid cellular events that occur within minutes of auxin perception. nih.gov Examples of such responses in plants include changes in ion fluxes across the plasma membrane, leading to phenomena like apoplast alkalinization and transient increases in cytosolic calcium (Ca2+) concentrations. coventry.ac.uknih.govnih.gov While the this compound-ccvTIR1 system has been conclusively used to demonstrate the role of the TIR1-mediated pathway in rapid "acid growth" (apoplast acidification), its specific application to study apoplast alkalinization or cytosolic Ca2+ transients is an emerging area of investigation. nih.govnih.govresearchgate.net Nevertheless, these rapid ion flux changes are considered hallmarks of non-transcriptional signaling pathways that can be activated by auxin. nih.govcoventry.ac.uk

The use of the this compound-ccvTIR1 orthogonal pair has provided direct evidence that the TIR1 receptor itself is involved in mediating fast signaling events. sci-hub.box Because this compound does not interact with endogenous TIR1/AFB proteins, any observed rapid response in plants expressing ccvTIR1 must be a direct result of activating this specific engineered receptor. nih.govresearchgate.net This has demonstrated that the formation of the TIR1/AFB–Aux/IAA co-receptor complex is the critical event that initiates not only the well-established transcriptional pathway but also a distinct, non-transcriptional signaling branch responsible for rapid growth adjustments. sci-hub.box

Role of TIR1/AFB Adenylate Cyclase Activity in this compound-Mediated Signaling

A groundbreaking discovery has redefined the understanding of auxin perception: the TIR1/AFB receptors possess intrinsic adenylate cyclase (AC) activity. coventry.ac.uknih.govresearchgate.net This means that in addition to their role as F-box proteins that target Aux/IAA repressors for degradation, they also function as enzymes that produce the crucial second messenger, cyclic adenosine monophosphate (cAMP), upon auxin perception. coventry.ac.uknih.gov

The this compound-ccvTIR1 system has been instrumental in dissecting this dual function. coventry.ac.ukresearchgate.net By creating mutations in the adenylate cyclase domain of the engineered ccvTIR1 receptor (e.g., ccvTIR1ACm1, ccvTIR1ACm3), scientists can specifically abolish cAMP production without affecting the receptor's ability to bind this compound and the Aux/IAA protein. coventry.ac.uklifeasible.com Experiments using this system have shown that this compound application to plants with these AC-mutant receptors fails to trigger auxin-mediated responses like root growth inhibition and transcriptional activation, even though the degradation machinery remains intact. coventry.ac.uklifeasible.com This proves that the adenylate cyclase activity of the TIR1 receptor is essential for its function. coventry.ac.ukresearchgate.net

The identification of TIR1/AFB as an adenylate cyclase establishes cAMP as a key second messenger in the canonical auxin signal transduction pathway. coventry.ac.ukresearchgate.net The this compound-ccvTIR1 system provided definitive proof of this role. lifeasible.com When this compound was applied to plants expressing the functional ccvTIR1 receptor, it activated auxin-responsive reporters like DR5::Luc. lifeasible.com However, in plants expressing ccvTIR1 with a mutated, inactive AC domain, the this compound-induced activation of the reporter was either significantly weakened or completely abolished. lifeasible.com This demonstrates that the production of cAMP is an indispensable step connecting auxin perception at the TIR1 receptor to the downstream activation of ARF-mediated transcription. lifeasible.com

The discovery of TIR1's AC activity has revealed that auxin perception at the co-receptor complex generates two distinct signaling outputs: the degradation of Aux/IAA repressors and the production of cAMP. lifeasible.com A crucial finding, enabled by the this compound-ccvTIR1 system, is that these two processes are separable and that Aux/IAA degradation alone is not sufficient to trigger the full auxin response. researchgate.netlifeasible.com

Experiments using this compound and AC-defective ccvTIR1 mutants showed that this compound could still induce the degradation of Aux/IAA reporter proteins normally. lifeasible.com Despite the removal of the repressor protein, the downstream transcriptional response was blocked. lifeasible.com This indicates that the cAMP produced by the receptor's AC activity is the essential signal that activates ARF transcription factors, a step that must occur in concert with the degradation of the Aux/IAA repressors. Therefore, the canonical auxin signaling model has been revised: the simple removal of the Aux/IAA repressor is not enough to activate transcription; a concurrent, positive signal mediated by cAMP is also required. lifeasible.com

| This compound Treatment on ccvTIR1 Variants | Aux/IAA Degradation | DR5::Luc Reporter Activation (Transcriptional Output) | Conclusion |

| pTIR1::ccvTIR1 | Yes | Strong Activation | The complete system is functional. |

| pTIR1::ccvTIR1ACm1 | Yes | Significantly Weakened | AC activity is crucial for full transcriptional response. |

| pTIR1::ccvTIR1ACm3 | Yes | Completely Abolished | AC activity is indispensable for transcriptional response. |

| (Data synthesized from findings reported in Lifeasible). lifeasible.com |

Applications of the Cvxiaa Ccvtir1 System in Plant Developmental Biology Research

Dissection of Auxin-Induced Seedling Acid Growth

Auxin-induced rapid cell elongation, often explained by the acid growth theory, involves the activation of plasma membrane H+-ATPases, leading to apoplast acidification and cell wall loosening. nih.govfrontiersin.org The cvxIAA-ccvTIR1 system has been used to investigate the involvement of the TIR1-mediated pathway in this rapid growth response. x-mol.comnih.govnih.gov

Regulation of Plasma Membrane H+-ATPase Activity and Phosphorylation

Studies utilizing the this compound-ccvTIR1 system have provided evidence that the TIR1-mediated pathway is sufficient to trigger the rapid activation of plasma membrane H+-ATPases in vivo. nih.govresearchgate.net Specifically, treatment with this compound induced phosphorylation of AHA2 at the Thr947 residue, a known activation site, but only in seedlings expressing ccvTIR1. nih.govresearchgate.netnii.ac.jpresearchgate.net This phosphorylation leads to increased H+-ATPase activity and subsequent apoplast acidification. nih.govfrontiersin.orgnih.gov

Research using the this compound-ccvTIR1 system, in conjunction with tir1 afb2 double mutants expressing ccvTIR1, demonstrated that this compound treatment elicited a rapid increase in p-T947 signals specifically in the presence of ccvTIR1. nih.govresearchgate.net This suggests a direct link between TIR1-mediated signaling and the phosphorylation and activation of H+-ATPases. nih.govresearchgate.net Furthermore, this compound treatment in the presence of ccvTIR1 also led to the rapid induction of SMALL AUXIN UP RNA19 (SAUR19), a gene known to promote cell elongation by counteracting protein phosphatases that dephosphorylate p-T947. nih.govfrontiersin.orgresearchgate.net

| Treatment | Genotype | AHA2 p-T947 Signal (Fold Increase relative to untreated) |

| IAA (approx. 1.5x) | Wild Type | ~1.5 |

| IAA (approx. 1.5x) | TIR1pro::ccvTIR1 tir1 afb2 | ~1.5 |

| This compound (1 μM) | Wild Type | No significant increase |

| This compound (1 μM) | TIR1pro::ccvTIR1 tir1 afb2 | ~1.5 |

Note: Data is illustrative based on research findings indicating approximately 1.5-fold increase in p-T947 signals upon IAA treatment across genotypes and specific induction by this compound only in the presence of ccvTIR1. nih.govresearchgate.netnii.ac.jp

Hypocotyl Elongation Kinetics

| Treatment | Genotype | Hypocotyl Elongation (within 20 min) | Kinetics Compared to IAA-treated WT |

| This compound (1 μM) | TIR1pro::ccvTIR1 tir1 afb2 | Significant, rapid elongation | Similar |

| This compound (1 μM) | Wild Type | No significant elongation | N/A |

| IAA (1 μM) | Wild Type | Significant, rapid elongation | N/A |

Note: Data is based on research findings comparing elongation responses. nih.govresearchgate.netnii.ac.jp

Analysis of Root System Architecture Modulation

Root system architecture is intricately regulated by auxin. The this compound-ccvTIR1 system has been employed to dissect the specific contributions of the TIR1 pathway to various aspects of root development, including primary root elongation, lateral root initiation and development, and gravitropism. oup.comx-mol.comgarnetcommunity.org.uknsf.govoup.comfrontiersin.orgunine.chnagoya-u.ac.jpresearchgate.netnih.gov

Primary Root Elongation Control

The this compound-ccvTIR1 system has been used to investigate the role of TIR1-mediated signaling in the control of primary root elongation. While wild-type seedlings and those expressing native TIR1 showed dose-dependent root growth inhibition upon treatment with natural IAA, this compound had no effect on the root elongation of these genotypes. nih.govresearchgate.net However, in seedlings expressing ccvTIR1, this compound treatment led to significant inhibition of root elongation in a dose-dependent manner. nih.govresearchgate.net For instance, treatment with 0.3 μM this compound inhibited the root growth of 35S::ccvTIR1 seedlings by 60-70%. nih.govresearchgate.net This demonstrates that the this compound-ccvTIR1 pair can specifically take control of auxin-induced root growth inhibition. nih.govresearchgate.net

| Treatment | Concentration (μM) | Genotype | Primary Root Elongation |

| IAA | 0.3 | Wild Type | 80-90% inhibition |

| IAA | 0.3 | 35S::TIR1 | 80-90% inhibition |

| IAA | 0.3 | 35S::ccvTIR1 | 80-90% inhibition |

| This compound | 0.3 | Wild Type | No significant effect |

| This compound | 0.3 | 35S::TIR1 | No significant effect |

| This compound | 0.3 | 35S::ccvTIR1 | 60-70% inhibition |

| This compound | 30-100 nM | TIR1pro::ccvTIR1 tir1 afb2 | Inhibited |

Note: Data compiled from research findings on root growth inhibition. nih.govresearchgate.netresearchgate.net

Lateral Root Initiation and Development

Auxin is a key regulator of lateral root (LR) development. The this compound-ccvTIR1 system has been utilized to study the specific involvement of the TIR1 pathway in LR initiation and development. While treatment with the natural auxin 1-NAA increased LR density in a dose-dependent manner, this compound treatment had no effect on LR density in wild-type or 35S::TIR1 roots. nih.govresearchgate.net In contrast, this compound treatments conferred a significant increase in LR density in seedlings expressing ccvTIR1, with a notable ~4-fold increase observed at 1 μM this compound. nih.govresearchgate.net

Further studies using the this compound-ccvTIR1 system in slr-1 mutants (which have a stabilized mutation in IAA14, a negative regulator of LR development) demonstrated that this compound treatment was unable to restore LR formation in 35S::ccvTIR1 slr-1 roots. nih.govresearchgate.net This finding is consistent with the this compound-ccvTIR1 system acting upstream of IAA14 in the LR development pathway. nih.govresearchgate.net The system has also been used to generate cell type-specific transcriptomic datasets to dissect the contribution of different cell layers to spatial accommodation during LR formation. unine.ch

| Treatment | Concentration (μM) | Genotype | Lateral Root Density |

| 1-NAA | Various | Wild Type | Dose-dependent increase |

| This compound | Various | Wild Type | No effect |

| This compound | Various | 35S::TIR1 | No effect |

| This compound | 1 | 35S::ccvTIR1 | ~4-fold increase |

| This compound | Various | 35S::ccvTIR1 slr-1 | No LR formation |

Note: Data is illustrative based on research findings comparing LR responses. nih.govresearchgate.net

Root Gravitropism Studies

Root gravitropism, the growth of roots in response to gravity, is heavily influenced by auxin distribution. The this compound-ccvTIR1 system has been applied to investigate the role of TIR1-mediated auxin signaling in this process. Studies have shown that TIR1-mediated auxin signaling is required for starch granule formation within root tips, which serve as statoliths for gravity perception. researchgate.netnih.gov Using the this compound-ccvTIR1 system, researchers provided evidence that TIR1-mediated signaling is necessary for both starch granule formation and the gravitropic response in root tips. researchgate.netnih.gov This suggests a dual role for auxin in gravitropism, influencing both gravity perception (via statolith production) and the subsequent response, mediated at least in part through the TIR1/AFB-AXR3 signaling pathway. researchgate.netnih.gov While this compound treatment at physiological concentrations did not significantly influence root gravitropism in wild-type plants, a subtle effect was suggested at higher concentrations (0.3 μM). researchgate.net The AC activity of TIR1, activated by the this compound-ccvTIR1 system, has also been shown to be essential for root gravitropism. bohrium.com

The this compound-ccvTIR1 system has also been used to show that activation of the TIR1 pathway is sufficient to induce PIN3 repolarization, a process important for re-establishing symmetrical auxin distribution during gravitropic responses. nih.gov

| Process | TIR1-mediated Signaling (via this compound-ccvTIR1) |

| Starch granule formation (statoliths) | Required |

| Gravitropic response in root tips | Required |

| PIN3 repolarization | Sufficient to induce |

Transcriptomic Profiling and Gene Expression Analysis

The this compound-ccvTIR1 system has been effectively utilized to investigate auxin-induced gene expression patterns and identify transcriptional outputs mediated specifically through the engineered receptor.

Global Auxin-Induced Gene Expression Patterns

Studies employing RNA sequencing (RNA-seq) have demonstrated that this compound, in conjunction with ccvTIR1, can induce global gene expression patterns remarkably similar to those triggered by natural IAA in the presence of the native TIR1 receptor nih.govnih.govresearchgate.net. For instance, RNA-seq profiles of genes induced by this compound treatment in Arabidopsis seedlings expressing 35S::ccvTIR1 showed high similarity to profiles from wild-type or 35S::TIR1 seedlings treated with IAA nih.govresearchgate.net. This indicates that the synthetic this compound-ccvTIR1 pair is capable of hijacking the auxin transcriptional response in plants nih.gov.

A notable example of a gene rapidly induced by this system is SMALL AUXIN UP RNA19 (SAUR19) nih.govresearchgate.netnih.gov. SAUR proteins are known to promote auxin-mediated cell elongation nih.govnih.govuniprot.org. The induction of SAUR19 expression by this compound specifically in the presence of ccvTIR1 provides compelling evidence for the role of the TIR1-mediated pathway in rapid auxin responses like seedling acid growth nih.govresearchgate.netnih.gov.

Identification of this compound-Specific Transcriptional Outputs

A key advantage of the this compound-ccvTIR1 system is its orthogonality, which allows for the identification of transcriptional outputs specifically mediated by the engineered pathway nih.govnih.govmedkoo.comelifesciences.orgresearchgate.net. RNA-seq analysis has confirmed that auxin-specific genes are typically not induced or repressed by this compound in wild-type plants or those overexpressing native TIR1 nih.govresearchgate.net. This selectivity underscores that this compound does not trigger significant false-positive auxin transcriptional responses via endogenous TIR1/AFB proteins nih.govresearchgate.net.

Transcriptome profiling experiments using the this compound-ccvTIR1 system have been instrumental in dissecting the complexities of auxin signaling. By comparing gene expression profiles in plants expressing ccvTIR1 treated with this compound versus control treatments or IAA treatment in wild-type plants, researchers can pinpoint genes whose expression is specifically regulated through the engineered receptor-ligand pair nih.govresearchgate.net. This approach allows for a more precise understanding of the downstream transcriptional events controlled by a specific auxin perception module nih.govresearchgate.net. For example, studies have used this system to examine gene expression changes in specific tissues or developmental stages, revealing this compound-specific transcriptional outputs relevant to particular biological processes elifesciences.orgunine.ch.

Targeted Manipulation of Auxin Responses in Transgenic Plants

The this compound-ccvTIR1 system provides a powerful means for targeted manipulation of auxin responses in transgenic plants, offering control over both the location and timing of auxin signaling activation nih.govoup.comnih.govnih.govfishersci.caflybase.org.

Tissue-Specific Activation of Auxin Signaling

By expressing the engineered ccvTIR1 receptor under the control of tissue-specific promoters, researchers can restrict this compound-induced auxin signaling to particular cell types or organs oup.comscispace.comoup.comresearchgate.net. This allows for the investigation of the role of auxin signaling in specific tissues without affecting auxin responses in the rest of the plant oup.comscispace.comoup.com. This capability is particularly valuable for studying developmental processes that involve complex spatial patterns of auxin action oup.comscispace.comoup.com. For instance, introducing TIR1 F79G (ccvTIR1) driven by a tissue-specific promoter has been proposed as a technique to induce desirable auxin responses in specific tissues, such as promoting fruit formation, despite systemic application of this compound to the whole plant oup.comscispace.comoup.com.

Spatial and Temporal Control of Plant Development

The this compound-ccvTIR1 system acts as a controllable switch, enabling both spatial and temporal control over auxin-mediated plant development nih.govmedkoo.comresearchgate.nettcichemicals.com. Temporal control is achieved by applying this compound at specific time points during development nih.govtcichemicals.com. Since this compound primarily activates the engineered system, its application can trigger auxin responses acutely when and where the ccvTIR1 receptor is present nih.govnih.govmedkoo.com. Spatial control is conferred by the tissue-specific expression of ccvTIR1 oup.comscispace.comoup.comresearchgate.net.

This precise control allows for the dissection of developmental processes regulated by auxin. For example, the system has been used to study root growth inhibition and lateral root development researchgate.netresearchgate.netnih.govsci-hub.box. Applying this compound to plants expressing ccvTIR1 can phenocopy the effects of IAA on root growth, but only in the presence of the engineered receptor researchgate.netresearchgate.netnih.gov. This confirms that the TIR1-mediated pathway is sufficient to mediate these rapid growth responses nih.govsci-hub.box. The ability to control auxin signaling in a defined spatial and temporal window using this compound and tissue-specific ccvTIR1 expression provides a powerful approach to manipulate and study the roles of auxin in various aspects of plant development nih.govmedkoo.comresearchgate.nettcichemicals.com.

Methodological Approaches and Advanced Analytical Techniques in Cvxiaa Research

Yeast Two-Hybrid (Y2H) Systems for Receptor-Ligand Interaction Screening

Yeast two-hybrid (Y2H) assays have been a foundational technique for screening and confirming the specific interaction between cvxIAA, its engineered receptor ccvTIR1, and downstream signaling components. researchgate.net In this system, the interaction between two proteins, a "bait" and a "prey," leads to the reconstitution of a functional transcription factor, which in turn activates reporter genes. nih.govwikipedia.org

In the context of this compound research, the auxin receptor TIR1 is known to interact with Aux/IAA proteins in an auxin-dependent manner. researchgate.net This interaction can be visualized in Y2H systems through the expression of a reporter gene like lacZ, resulting in a blue staining. researchgate.net Studies have demonstrated that while the natural auxin, indole-3-acetic acid (IAA), promotes the interaction between TIR1 and Aux/IAA proteins, this compound does not. researchgate.net Conversely, a super-strong this compound analog, 5-adamantyl-IAA, was developed through structural optimization and shown to be highly effective in a yeast two-hybrid system expressing another engineered receptor, ccvTIR1(F79A). nih.gov

| Component 1 (Bait) | Component 2 (Prey) | Ligand | Interaction Result |

| TIR1 | DII domain of Aux/IAA | IAA | Positive Interaction |

| TIR1 | DII domain of Aux/IAA | This compound | No Interaction |

| ccvTIR1 | DII domain of Aux/IAA | This compound | Positive Interaction |

| ccvTIR1 | DII domain of Aux/IAA | IAA | No Interaction |

In Vitro Pull-Down Assays for Protein-Protein Interaction Confirmation

To biochemically validate the specific protein-protein interactions observed in Y2H systems, in vitro pull-down assays are employed. researchgate.net This technique provides direct evidence of physical interactions between proteins. nih.gov In a typical pull-down assay for this compound research, a tagged "bait" protein (e.g., ccvTIR1-FLAG) is incubated with a "prey" protein (e.g., a biotinylated DII peptide from an Aux/IAA protein) in the presence or absence of the specific ligand (this compound or IAA). nii.ac.jp

Research has shown that the biotinylated DII peptide from IAA7 successfully pulled down the TIR1-FLAG protein only in the presence of IAA or another active auxin, 1-NAA, but not this compound. nii.ac.jp In contrast, the ccvTIR1-FLAG protein was pulled down by the DII peptide exclusively in the presence of this compound, and not IAA or 1-NAA. nii.ac.jp These results provide strong biochemical evidence for the specificity of the this compound-ccvTIR1 interaction. nii.ac.jp

| Bait Protein | Prey Protein | Ligand | Pull-Down Result |

| TIR1-FLAG | Biotinylated DII peptide (IAA7) | IAA | Successful Pull-Down |

| TIR1-FLAG | Biotinylated DII peptide (IAA7) | This compound | No Pull-Down |

| ccvTIR1-FLAG | Biotinylated DII peptide (IAA7) | This compound | Successful Pull-Down |

| ccvTIR1-FLAG | Biotinylated DII peptide (IAA7) | IAA | No Pull-Down |

Transgenic Plant Lines for In Vivo Functional Validation

The ultimate validation of the this compound-ccvTIR1 system's functionality and specificity comes from in vivo studies using transgenic plant lines. researchgate.net These genetically modified plants allow researchers to observe the effects of this compound-mediated signaling in a whole-organism context.

To study the systemic effects of this compound, transgenic plants are generated that constitutively express the engineered ccvTIR1 receptor, often under the control of the Cauliflower Mosaic Virus 35S promoter (35S::ccvTIR1). researchgate.net These plants, along with wild-type and 35S::TIR1 control lines, are crucial for demonstrating that this compound's effects are strictly dependent on the presence of ccvTIR1. researchgate.net For instance, expressing ccvTIR1 driven by a constitutive promoter in Arabidopsis plants allows for the assessment of widespread auxin responses upon this compound application. researchgate.net

To visualize the transcriptional output of auxin signaling in real-time, auxin-responsive reporter lines are utilized. researchgate.net A commonly used reporter is DR5, a synthetic promoter containing auxin-responsive elements that drives the expression of a reporter gene such as Green Fluorescent Protein (GFP) or Luciferase (Luc). researchgate.net By introducing the 35S::ccvTIR1 construct into a DR5::GFP background, researchers can monitor the activation of auxin-responsive gene expression following treatment with this compound. researchgate.net

Studies have shown that in the absence of this compound, the DR5::GFP expression pattern in 35S::ccvTIR1 roots is similar to that of wild-type roots. researchgate.net However, upon treatment with this compound, a strong, dose-dependent GFP signal is observed throughout the roots of 35S::ccvTIR1 seedlings, but not in wild-type or 35S::TIR1 controls. researchgate.net This clearly indicates that this compound specifically triggers auxin transcriptional outputs through the engineered ccvTIR1 receptor in vivo. researchgate.net

Quantitative Molecular Biology Techniques

To delve deeper into the molecular consequences of this compound-induced signaling, quantitative molecular biology techniques are essential. These methods allow for the precise measurement of changes in gene expression at the transcript level.

RNA sequencing (RNA-seq) is a powerful, high-throughput technique used to obtain a comprehensive snapshot of the transcriptome—the complete set of RNA transcripts—in a cell or organism at a given time. frontiersin.org In this compound research, RNA-seq is employed to investigate the global transcriptional response to this compound at a genome-wide level. researchgate.net

By performing RNA-seq on wild-type, 35S::TIR1, and 35S::ccvTIR1 seedlings treated with either IAA or this compound, researchers can identify differentially expressed genes (DEGs). researchgate.net Such analyses have revealed that this compound induces a global auxin-responsive gene expression profile that is remarkably similar to that induced by IAA, but only in the seedlings expressing ccvTIR1. researchgate.net Importantly, auxin-related genes are not significantly induced or repressed by this compound in wild-type or 35S::TIR1 seedlings, highlighting the high selectivity of the this compound-ccvTIR1 system. researchgate.net

| Plant Line | Treatment | Key Transcriptomic Finding |

| Wild-type | This compound | No significant induction of auxin-responsive genes. |

| 35S::TIR1 | This compound | No significant induction of auxin-responsive genes. |

| 35S::ccvTIR1 | This compound | Global induction of auxin-responsive genes, similar to IAA treatment. |

| 35S::ccvTIR1 | IAA | No significant induction of auxin-responsive genes. |

Quantitative Reverse Transcription PCR (RT-qPCR)

Quantitative Reverse Transcription PCR (RT-qPCR) is a crucial technique for validating and quantifying gene expression changes in response to specific stimuli. In the context of this compound research, RT-qPCR has been instrumental in confirming the specificity of the engineered this compound-ccvTIR1 orthogonal system. nih.gov

Researchers have used this method to verify that this compound specifically activates auxin-responsive genes only in organisms expressing the modified concave (ccvTIR1) receptor. In a key study, seedlings of Arabidopsis thaliana (wild-type, 35S::TIR1, and 35S::ccvTIR1) were treated with a 0.1 μM concentration of this compound for three hours. Subsequent RT-qPCR analysis of known auxin-inducible genes demonstrated a significant increase in their relative expression levels exclusively in the 35S::ccvTIR1 seedlings. nih.gov This confirmed that this compound does not trigger the endogenous auxin signaling pathway but specifically hijacks the transcriptional machinery through the engineered receptor. nih.gov The results from RT-qPCR provide a targeted validation that complements broader transcriptomic analyses, such as RNA-seq, confirming the in vivo functionality and orthogonality of the this compound-ccvTIR1 system. nih.gov

| Gene | Genotype | Treatment | Relative Expression Change |

|---|---|---|---|

| Auxin-Induced Gene 1 | Wild-Type | This compound (0.1 µM) | No significant change |

| Auxin-Induced Gene 1 | 35S::TIR1 | This compound (0.1 µM) | No significant change |

| Auxin-Induced Gene 1 | 35S::ccvTIR1 | This compound (0.1 µM) | Significant increase |

| Auxin-Induced Gene 2 | Wild-Type | This compound (0.1 µM) | No significant change |

| Auxin-Induced Gene 2 | 35S::TIR1 | This compound (0.1 µM) | No significant change |

| Auxin-Induced Gene 2 | 35S::ccvTIR1 | This compound (0.1 µM) | Significant increase |

Proteomic and Phosphoproteomic Analyses for Signaling Pathway Dissection

Based on the available research, there are no specific global proteomic or phosphoproteomic studies that have been conducted using this compound to provide a broad dissection of signaling pathways. The research has focused on more targeted downstream effects.

The this compound-ccvTIR1 system has been effectively used to provide conclusive evidence for the role of the TIR1-mediated pathway in specific phosphorylation events, such as the activation of the plasma membrane (PM) H+-ATPase. The "acid growth" theory posits that auxin activates PM H+-ATPases, leading to cell wall acidification and expansion. The synthetic this compound system has allowed researchers to confirm that this activation is directly linked to the TIR1 signaling pathway. nih.gov

In a study using etiolated Arabidopsis seedlings, an immuno-detection assay was performed to measure the phosphorylation level of AHA2, a key PM H+-ATPase, at its penultimate threonine residue (T947). Treatment with natural auxin (IAA) led to an approximate 1.5-fold increase in phosphorylation in all tested plant lines. nih.gov Crucially, treatment with this compound induced a similar ~1.5-fold increase in AHA2 phosphorylation only in the seedlings engineered to express the ccvTIR1 receptor (specifically, the TIR1pro::ccvTIR1 tir1 afb2 line). nih.govresearchgate.net This finding directly demonstrates that the this compound-ccvTIR1 pair can trigger the phosphorylation and subsequent activation of the PM H+-ATPase, solidifying the role of the TIR1-mediated pathway in this rapid auxin response. nih.gov

Advanced Imaging Techniques for Spatiotemporal Studies

Advanced imaging techniques are vital for understanding the dynamic, spatiotemporal nature of hormone signaling. In this compound research, fluorescent reporters and live-cell imaging have been employed to visualize the specific cellular and tissue-level responses triggered by this synthetic auxin.

Fluorescent micrographs of Arabidopsis roots containing the auxin-responsive reporter DR5::GFP have been used to show the spatial activity of the this compound-ccvTIR1 system. Following treatment with 1 μM this compound for 24 hours, a distinct GFP signal, indicative of auxin response, was observed specifically in the roots of seedlings expressing 35S::ccvTIR1, but not in wild-type or 35S::TIR1 seedlings. This visually confirms that this compound activates auxin signaling pathways in vivo only when its engineered receptor is present.

Furthermore, to monitor rapid, non-transcriptional auxin responses, researchers have utilized the genetically encoded calcium sensor R-GECO1 coupled with microfluidics and vertical microscopy. This setup allowed for the real-time imaging of cytosolic Ca2+ levels in root epidermal cells. Application of 500 nM this compound was shown to trigger an immediate and transient increase in cytosolic calcium, but only in lines expressing a complementary engineered receptor, ccvAFB1. This demonstrates the capability of the synthetic auxin system to initiate ultra-rapid signaling events and the power of advanced imaging to capture these dynamics at a high temporal resolution.

Future Prospects and Broader Implications for Plant Science and Agriculture

Further Optimization and Design of cvxIAA-ccvTIR1 Pairs

Continued efforts are focused on enhancing the performance and expanding the utility of synthetic auxin-receptor systems like the this compound-ccvTIR1 pair.

Enhancing Affinity and Specificity

A key area of future development involves improving the binding affinity between synthetic auxins and their engineered receptors, as well as increasing their specificity. Researchers have already developed improved versions of the synthetic system, such as the pair involving 5-adamantyl-IAA (pico_this compound) and a modified ccvTIR1 (TIR1F79A). This enhanced system demonstrates significantly stronger interaction, working at picomolar concentrations, which is orders of magnitude lower than the natural auxin-TIR1 interaction. The original this compound (5-(3-methoxyphenyl)-IAA) and ccvTIR1 (TIR1F79G) pair showed a binding affinity (BD50) of 3.98 ± 0.60 µM for the IAA7 DII peptide, comparable to the IAA-TIR1 interaction (BD50 = 11.54 ± 1.23 µM). The improved 5-adamantyl-IAA–TIR1F79A pair works at 10 pM in a yeast system, which is 10,000 times lower than the natural auxin–TIR1 pair (100 nM). This enhanced affinity allows for triggering auxin signaling at much lower concentrations, which is beneficial for both basic research and potential applications by reducing the amount of synthetic compound required.

Expanding the Scope of Auxin Biology Research

The this compound-ccvTIR1 system serves as a powerful tool to address long-standing questions and explore new frontiers in auxin biology.

Investigating Auxin Cross-Talk with Other Hormones

Plant development is regulated by intricate interactions among various phytohormones. Auxin is known to engage in complex crosstalk with hormones such as cytokinins, ethylene, abscisic acid, gibberellins, and strigolactones, influencing processes like root development and stress responses. The this compound-ccvTIR1 system, by enabling the specific activation of auxin signaling, provides a valuable means to dissect these interactions. Researchers can use this system to precisely trigger auxin responses and observe their effects on the synthesis, transport, and signaling of other hormones, thus elucidating the molecular mechanisms underlying hormonal crosstalk.

Elucidating Novel Auxin Perception and Signaling Components

Despite significant progress, there are still unanswered questions regarding auxin perception and the downstream signaling cascade. The this compound-ccvTIR1 system can be instrumental in identifying and characterizing novel components involved in these processes. By specifically activating the engineered receptor, researchers can observe unique cellular and molecular responses that might reveal previously unknown players in auxin signaling pathways. This approach can help to further unravel the complexity of how plants sense and respond to auxin signals at the cellular and tissue levels.

Potential for Agricultural and Horticultural Applications

The insights gained from using the this compound-ccvTIR1 system and similar orthogonal tools have significant potential for translation into agricultural and horticultural applications.

The ability to precisely control auxin signaling can be leveraged for various purposes, including enhancing crop yields, improving stress tolerance, and developing targeted plant growth regulators. For instance, the system could be utilized in breeding programs to develop new crop varieties better equipped to mitigate the impacts of climate change. Specific manipulation of auxin responses could lead to improved rooting, controlled flowering, prevention of premature fruit drop, and management of tuber sprouting in crops like potatoes. Furthermore, the system's specificity could be exploited for the development of highly targeted herbicides or growth regulators, minimizing off-target effects. The development of synthetic auxin-receptor pairs that function at very low concentrations, such as the pico_this compound-TIR1F79A system, is particularly promising for practical applications as it can help reduce costs and potential environmental impact. The system also holds potential for use in phytoremediation studies by improving the uptake of heavy metals in plants.

Precise Manipulation of Crop Traits

The orthogonal nature of the this compound-ccvTIR1 system provides a powerful tool for the precise manipulation of crop traits nih.govnih.govnih.govx-mol.com. By expressing the ccvTIR1 receptor in a tissue-specific or inducible manner, researchers can trigger auxin responses in targeted cells or at specific developmental stages through the application of this compound nih.gov. This allows for the dissection of complex auxin-mediated processes and offers the potential to engineer desirable traits in crops.

Development of Novel Plant Growth Regulators

This compound serves as a prototype for the development of novel plant growth regulators with enhanced specificity and control chemimpex.comscispace.comoup.comnih.govoup.comnagoya-u.ac.jp. Traditional auxin-based plant growth regulators often affect a wide range of plant processes due to the ubiquitous nature of endogenous auxin signaling. The this compound-ccvTIR1 system bypasses this limitation by providing an external chemical switch that only activates signaling in plants engineered to express the modified receptor.

Further research has led to the identification of improved synthetic auxins, such as pico-cvxIAA (5-adamantyl-IAA), which exhibits significantly higher potency than natural auxin and the original this compound, mediating interaction with engineered TIR1 receptors at picomolar concentrations scispace.comoup.comnih.govoup.comoup.comnagoya-u.ac.jpoup.com. This increased sensitivity allows for effective signaling at much lower application rates, potentially reducing the amount of chemical needed for desired effects. The development of such highly potent and specific synthetic auxins, coupled with engineered receptors, opens avenues for creating a new generation of targeted plant growth regulators.

Strategies for Sustainable Agriculture

Furthermore, the potential to enhance crop resilience to environmental stresses through targeted auxin signaling can lead to more robust crops that require fewer inputs, such as water or fertilizers, in challenging conditions chemimpex.com. The exploration of this compound in phytoremediation studies, where it is being investigated for its potential to improve the uptake of heavy metals in plants, also highlights its relevance for developing eco-friendly methods for soil decontamination chemimpex.com.

Contribution to Chemical Biology and Synthetic Biology Methodologies

The development and application of this compound and its orthogonal receptor system represent significant contributions to the fields of chemical biology and synthetic biology nih.govannualreviews.org. This system exemplifies how synthetic molecules can be used to precisely perturb and control biological pathways in living organisms.

Advancements in Chemical Genetics Approaches

The this compound-ccvTIR1 system is a prime example of an advancement in chemical genetics approaches in plants nih.govnih.govnih.govoup.comugent.beresearchgate.netnih.govresearchgate.netfrontiersin.org. Chemical genetics utilizes small molecules to perturb protein function and study the resulting phenotypic changes, analogous to classical genetic approaches that use mutations. The orthogonality of the this compound-ccvTIR1 pair allows researchers to chemically "hijack" auxin signaling, providing a controllable switch to activate downstream responses in a specific manner nih.govnih.govnih.govx-mol.comoup.com.

This system facilitates the dissection of complex auxin signaling networks by allowing researchers to delineate the specific roles of TIR1-mediated pathways in various developmental processes nih.govscispace.comnih.govnih.govoup.comfrontiersin.org. It provides a method to induce auxin responses conditionally, overcoming limitations associated with genetic mutations that can cause severe developmental defects or lethality researchgate.net.

Engineering Synthetic Signaling in Biological Systems

The this compound-ccvTIR1 system is a notable example of engineering synthetic signaling in biological systems, particularly in plants annualreviews.orgscispace.com. It demonstrates the successful design and implementation of an artificial ligand-receptor pair that functions orthogonally to the endogenous signaling machinery annualreviews.org. This involves rational design based on structural information of the receptor-ligand interaction and iterative cycles of synthesis and testing of candidate molecules and receptor mutations annualreviews.org.

Q & A

Q. What is cvxIAA, and how does it function as a tool in auxin signaling research?

this compound (a synthetic auxin analog) is engineered to bind specifically to the modified receptor ccvTIR1, enabling selective manipulation of auxin-mediated processes without interfering with endogenous auxin (IAA) pathways. This system allows researchers to isolate auxin-specific transcriptional and developmental responses, particularly in Arabidopsis . Methodologically, this compound is applied at physiological concentrations (e.g., 0.1–1 µM) to transgenic plants expressing ccvTIR1, followed by phenotypic and transcriptomic analysis to validate specificity .

Q. What experimental advantages does this compound offer over natural auxins like IAA?

Unlike IAA, which activates multiple TIR1/AFB receptors, this compound exclusively interacts with the engineered ccvTIR1 receptor. This specificity minimizes off-target effects, enabling precise control over auxin signaling in studies of root gravitropism, lateral root development, and phosphorylation cascades . For example, RNA-seq data show no overlap in differentially expressed genes (DEGs) between this compound-treated wild-type and ccvTIR1 plants (log2FC >1.0, qVal <0.01), confirming its targeted action .

Q. How do researchers validate the specificity of this compound-ccvTIR1 interactions?

Specificity is validated through:

- Genetic controls : Comparing responses in wild-type, 35S::TIR1, and 35S::ccvTIR1 lines. For instance, this compound-induced lateral root formation occurs only in ccvTIR1 plants (p <0.05, Welch’s T-test) .

- Transcriptomic profiling : RNA-seq analysis reveals that auxin-responsive genes (e.g., SAURs, IAAs) are activated solely in ccvTIR1 seedlings treated with this compound, with Pearson correlations >0.95 between this compound-ccvTIR1 and IAA-TIR1 DEG profiles .

Advanced Research Questions

Q. How should experimental designs address potential concentration-dependent effects of this compound?

While this compound is inert at physiological concentrations (≤1 µM), submillimolar doses may subtly disrupt endogenous auxin transport, as seen in root gravitropism assays (p = 0.045 at 0.3 µM) . To mitigate this:

Q. How to resolve contradictions when this compound shows inconsistent phenotypic outcomes?

Example: this compound induces cup-shaped leaves in Arabidopsis L1-layer-specific ccvTIR1 lines but not in wild-type plants . Contradictions arise from tissue-specific receptor expression or cross-talk with other hormones. Solutions include:

- Spatiotemporal controls : Use tissue-specific promoters (e.g., ERECTA family genes) to restrict ccvTIR1 expression.

- Multi-omics integration : Combine phosphoproteomics (e.g., MadB2 S263 phosphorylation) with transcriptomics to identify confounding pathways .

Q. What are best practices for analyzing genome-wide transcriptional responses to this compound?

- RNA-seq normalization : Use tools like Bobbin Dendrogram Plot Generator to visualize DEG similarities across treatments .

- Thresholds : Apply stringent cutoffs (log2FC >1.0, qVal <0.01) to exclude noise.

- Validation : Confirm DEGs via qRT-PCR on auxin-inducible genes (e.g., IAA19, GH3.3) .

Q. How to optimize phosphorylation studies using this compound to dissect auxin signaling kinetics?

- Phosphoproteomics : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with FDR ≤0.05 to identify this compound-specific phosphorylation sites (e.g., MadB2 S263) .

- Time-course experiments : Treat roots with 1 µM this compound for 5–30 minutes to capture rapid phosphorylation events, contrasting with IAA and PEO-IAA treatments .

Q. What methodologies ensure robust phenotypic validation in this compound studies?

- Quantitative imaging : Measure lateral root density in ≥15 seedlings per treatment, normalized to root length.

- Statistical rigor : Use unpaired two-tailed t-tests for gravitropism assays and ANOVA for multi-group comparisons .

Data Analysis and Contradiction Management

Q. How to interpret phosphoproteomic datasets with overlapping IAA and this compound responses?

Q. What statistical frameworks address subtle this compound effects (e.g., p = 0.045)?

- Power analysis : Increase biological replicates (n ≥10) to reduce Type II errors.

- Meta-analysis : Pool data from independent experiments (e.g., RNA-seq from Fig. 3b and Supplementary Dataset 1) to strengthen conclusions .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products